4-({2-[4-(2-Thienylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine
Description
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O2S2/c1-13-16(24)9-6-10-17(13)26-20(30)12-31-23-27-18(11-19(29)28-23)21-14(2)25-22(32-21)15-7-4-3-5-8-15/h3-11H,12H2,1-2H3,(H,26,30)(H,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKMDSNTOPIONW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC(=CC(=O)N2)C3=C(N=C(S3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({2-[4-(2-Thienylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thienylcarbonyl piperazine intermediate, which is then reacted with a thiazole derivative. The final step involves the introduction of the morpholine moiety through nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of automated systems for monitoring and adjusting these parameters can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-({2-[4-(2-Thienylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the morpholine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-({2-[4-(2-Thienylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-({2-[4-(2-Thienylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with structurally related analogs from the evidence, focusing on key substituents, molecular properties, and synthesis insights:
Key Structural and Functional Differences
Piperazine Substituents: The target’s 2-thienylcarbonyl group introduces a sulfur-containing heteroaromatic system, contrasting with the trifluoromethylphenyl (Compound 5, ) or benzoyl (CAS 540515-56-8, ) groups. Thiophene’s electron-rich nature may improve interactions with cysteine residues or metal ions compared to phenyl derivatives.
Thiazole-Morpholine Linkage :
- The methyl bridge between thiazole and morpholine in the target contrasts with direct bonding in other compounds (e.g., ’s morpholinyl-thiazole). This spacer may increase conformational flexibility, affecting binding kinetics.
Synthesis and Physicochemical Properties :
- Compounds like C1 and CAS 540515-56-8 were crystallized from ethyl acetate or DMF, suggesting similar polar aprotic solvents may suit the target’s purification.
- Predicted solubility for the target is likely higher than benzoyl- or CF3-containing analogs due to morpholine’s polarity.
Implications for Drug Design
- Bioisosteric Replacements : Replacing thienylcarbonyl with benzoyl (as in) could modulate metabolic stability, while substituting morpholine with piperidine might alter blood-brain barrier penetration.
- Pharmacokinetic Optimization : The morpholine moiety may enhance aqueous solubility compared to analogues with methoxy or CF3 groups, though at the cost of reduced membrane permeability.
Biological Activity
The compound 4-({2-[4-(2-Thienylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine is a novel synthetic molecule that has attracted attention due to its potential biological activities. Its unique structure incorporates multiple pharmacophores, including a morpholine ring, a thiazole moiety, and a piperazine derivative, which may contribute to its diverse biological effects.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features:
- A morpholine ring which is known for its role in various pharmaceutical agents.
- A thiazole group that often exhibits antimicrobial and anticancer properties.
- A piperazine moiety which is frequently associated with psychoactive compounds.
The biological activity of this compound is primarily linked to its interaction with specific molecular targets:
1. Acetylcholinesterase (AChE) Inhibition
- The compound has demonstrated potent inhibitory activity against AChE, an enzyme crucial for neurotransmitter regulation. Inhibition of AChE leads to increased levels of acetylcholine (ACh), enhancing cognitive functions and potentially offering therapeutic effects in neurodegenerative disorders such as Alzheimer's disease.
2. Receptor Interaction
- It also interacts with dopamine D2 receptors and serotonin 5-HT2A receptors. The antagonism at these receptors may influence mood regulation and psychotropic effects, suggesting potential applications in psychiatric disorders.
Biological Activity Studies
Several studies have evaluated the biological activity of similar compounds, providing insights into the potential effects of 4-({2-[4-(2-Thienylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine.
Case Study 1: Anticancer Evaluation
In a study assessing the anticancer properties of structurally related compounds, a series of derivatives were synthesized and tested for their efficacy against human breast carcinoma (MCF-7) and lung carcinoma (A549). The results indicated that modifications at the thiazole position significantly enhanced cytotoxicity, leading to further exploration of this compound's derivatives for potential therapeutic use in oncology .
Case Study 2: Neuroprotective Studies
Research involving the evaluation of AChE inhibitors demonstrated that compounds similar to 4-({2-[4-(2-Thienylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine could improve memory retention in rodent models. These findings support the hypothesis that enhancing cholinergic transmission may benefit cognitive function in neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
